4-Bromoquinoline-3,7-dicarboxylic acid
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Overview
Description
4-Bromoquinoline-3,7-dicarboxylic acid is a chemical compound with the molecular formula C11H6BrNO4 and a molecular weight of 296.07 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromoquinoline-3,7-dicarboxylic acid can be achieved through various methods. One common approach involves the bromination of quinoline derivatives. For example, 4-bromoquinoline can be synthesized by heating 4-hydroxyquinoline with phosphorus pentabromide or through the diazotization of 4-aminoquinoline . The resulting 4-bromoquinoline can then be further functionalized to introduce carboxylic acid groups at the 3 and 7 positions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and carboxylation reactions. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromoquinoline-3,7-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the quinoline ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Catalysts: Palladium or copper catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromoquinoline-3,7-dicarboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromoquinoline-3,7-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carboxylic acid groups play crucial roles in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinoline-3-carboxylic acid: Similar in structure but with different functional groups and positions.
Fluorinated Quinolines: These compounds have fluorine atoms instead of bromine, leading to different chemical properties and biological activities.
Uniqueness
4-Bromoquinoline-3,7-dicarboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H6BrNO4 |
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Molecular Weight |
296.07 g/mol |
IUPAC Name |
4-bromoquinoline-3,7-dicarboxylic acid |
InChI |
InChI=1S/C11H6BrNO4/c12-9-6-2-1-5(10(14)15)3-8(6)13-4-7(9)11(16)17/h1-4H,(H,14,15)(H,16,17) |
InChI Key |
CWSKGWWAGQWRTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1C(=O)O)C(=O)O)Br |
Origin of Product |
United States |
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